molecular formula C17H20ClN3O2 B5590556 [3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-ETHYLPIPERAZINO)METHANONE

[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](4-ETHYLPIPERAZINO)METHANONE

Cat. No.: B5590556
M. Wt: 333.8 g/mol
InChI Key: PIKLLYHGKQWLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and an isoxazolyl ring attached to an ethylpiperazino methanone moiety

Preparation Methods

The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride . This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE stands out due to its unique structural features and versatile applications. Similar compounds include:

These similar compounds highlight the structural diversity and potential for modification within this class of molecules, allowing for tailored applications in different fields.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-3-20-8-10-21(11-9-20)17(22)15-12(2)23-19-16(15)13-6-4-5-7-14(13)18/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKLLYHGKQWLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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